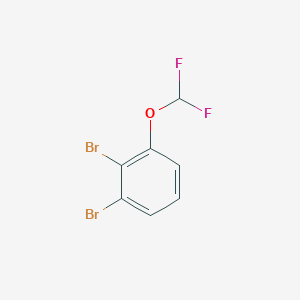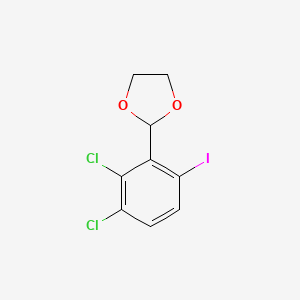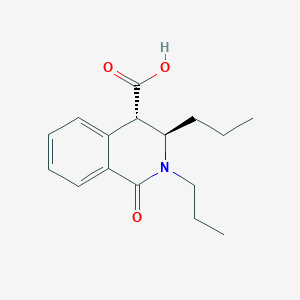
(3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the dipropyl groups and the carboxylic acid functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to achieve high purity and yield.
化学反応の分析
Types of Reactions
(3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
(3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of neuropharmacology and cancer research.
Medicine: It may be used in the development of new therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of (3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
(3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester: This compound shares a similar core structure but differs in its functional groups and substituents.
(2R,3R)-2,3-Dibromo-3-phenylpropanoic acid: Another structurally related compound with different substituents and potential biological activities.
Uniqueness
(3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both dipropyl groups and a carboxylic acid functionality. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC名 |
(3R,4S)-1-oxo-2,3-dipropyl-3,4-dihydroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H21NO3/c1-3-7-13-14(16(19)20)11-8-5-6-9-12(11)15(18)17(13)10-4-2/h5-6,8-9,13-14H,3-4,7,10H2,1-2H3,(H,19,20)/t13-,14+/m1/s1 |
InChIキー |
WTVVAKCQUDWFAD-KGLIPLIRSA-N |
異性体SMILES |
CCC[C@@H]1[C@H](C2=CC=CC=C2C(=O)N1CCC)C(=O)O |
正規SMILES |
CCCC1C(C2=CC=CC=C2C(=O)N1CCC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


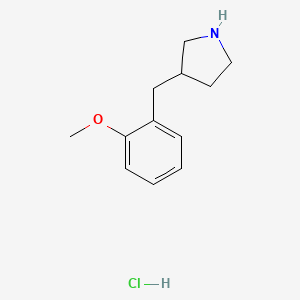


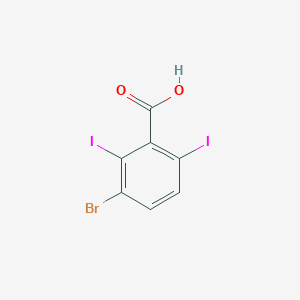
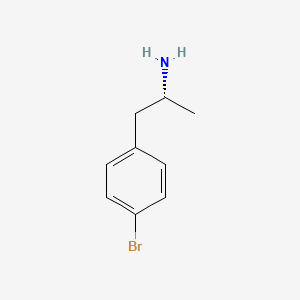


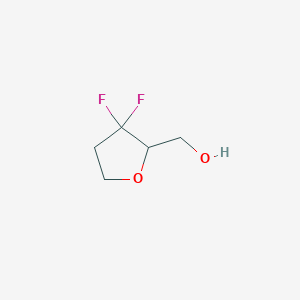
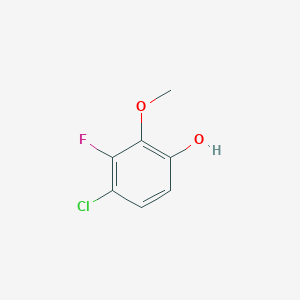
![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14027930.png)
